Cas no 1146355-31-8 (3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride)

3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- Benzenesulfonyl chloride, 3-hydroxy-5-(trifluoromethyl)-
- 3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
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- MDL: MFCD18397617
- インチ: 1S/C7H4ClF3O3S/c8-15(13,14)6-2-4(7(9,10)11)1-5(12)3-6/h1-3,12H
- InChIKey: KALDIPLMNMJELE-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC(C(F)(F)F)=CC(O)=C1
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266782-1.0g |
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
1146355-31-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-266782-2.5g |
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
1146355-31-8 | 95% | 2.5g |
$2071.0 | 2023-09-12 | |
Enamine | EN300-266782-10g |
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
1146355-31-8 | 95% | 10g |
$4545.0 | 2023-09-12 | |
Enamine | EN300-266782-0.25g |
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
1146355-31-8 | 95% | 0.25g |
$524.0 | 2023-09-12 | |
Enamine | EN300-266782-5.0g |
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
1146355-31-8 | 95% | 5.0g |
$3065.0 | 2023-02-28 | |
Enamine | EN300-266782-0.05g |
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
1146355-31-8 | 95% | 0.05g |
$245.0 | 2023-09-12 | |
Enamine | EN300-266782-0.1g |
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
1146355-31-8 | 95% | 0.1g |
$366.0 | 2023-09-12 | |
Enamine | EN300-266782-10.0g |
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
1146355-31-8 | 95% | 10.0g |
$4545.0 | 2023-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040299-1g |
3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
1146355-31-8 | 95% | 1g |
¥5180.0 | 2023-04-05 | |
Aaron | AR01B2KW-1g |
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride |
1146355-31-8 | 95% | 1g |
$1223.00 | 2025-02-09 |
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chlorideに関する追加情報
3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl Chloride (CAS No. 1146355-31-8): A Comprehensive Overview
3-Hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 1146355-31-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 3-hydroxy-5-(trifluoromethyl)benzenesulfonyl chloride, is characterized by its unique structure, which includes a hydroxyl group, a trifluoromethyl group, and a sulfonyl chloride functional group. These features contribute to its reactivity and potential applications in various chemical reactions and material formulations.
The chemical structure of 3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride can be represented as follows: C8H4ClF3O3S. The presence of the trifluoromethyl group imparts significant electronic effects, enhancing the compound's reactivity and stability. The sulfonyl chloride functional group, on the other hand, makes it an excellent electrophilic reagent, facilitating various substitution reactions and derivatizations.
In recent years, 3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of novel anti-inflammatory agents. The researchers demonstrated that derivatives of 3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride exhibited potent anti-inflammatory activity in both in vitro and in vivo models.
Beyond its medicinal applications, 3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride has also found utility in materials science. Its unique combination of functional groups makes it suitable for the preparation of advanced materials with tailored properties. For example, a research team at the University of California, Berkeley, utilized this compound to synthesize novel polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in high-performance coatings and composites.
The synthesis of 3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves several steps, including the introduction of the hydroxyl group, the trifluoromethyl group, and the sulfonyl chloride functionality. One common synthetic route involves starting from 3-hydroxy-5-trifluoromethylbenzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. Subsequent treatment with sulfur trioxide/pyridine complex yields the desired product. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The physical properties of 3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride are also noteworthy. It is a white crystalline solid with a melting point ranging from 90 to 92°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF), but it is insoluble in water due to its hydrophobic nature. These properties make it easy to handle and process in various chemical reactions.
In terms of safety and handling, while 3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials.
The environmental impact of 3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is another important consideration. While there is limited data available on its environmental fate and effects, it is generally recommended to dispose of this compound according to local regulations for hazardous waste. Researchers are encouraged to minimize waste generation and explore greener synthetic methods whenever possible.
In conclusion, 3-hydroxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS No. 1146355-31-8) is a valuable compound with diverse applications in medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an attractive intermediate for the synthesis of bioactive molecules and advanced materials. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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